6-Fluoro-3-methylquinoxalin-2-ol

Description

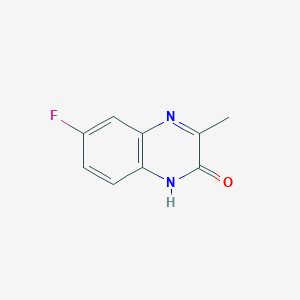

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHAHALIPDPMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)F)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471025 | |

| Record name | 6-FLUORO-3-METHYLQUINOXALIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98416-68-3 | |

| Record name | 6-FLUORO-3-METHYLQUINOXALIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Quinoxaline Derivatives and Their Significance in Heterocyclic Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. ipp.ptwikipedia.org This structural motif is a key component in a wide range of biologically active molecules. mdpi.comnih.gov The versatility of the quinoxaline (B1680401) scaffold allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological properties. ipp.ptmdpi.com These derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents. nih.govudayton.eduresearchgate.net

The significance of quinoxaline derivatives extends to various industrial applications. They are utilized as dyes, electroluminescent materials, and corrosion inhibitors. ipp.pt The structural similarity of quinoxalines to other important bicyclic systems like quinoline (B57606) and naphthalene (B1677914) contributes to their role as bioisosteres in drug design. ipp.pt

Historical Context and Evolution of Quinoxaline Chemistry Research

The synthesis of the first quinoxaline (B1680401) derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a widely used method for the synthesis of quinoxalines. mdpi.comnih.gov Early research primarily focused on the synthesis and basic chemical characterization of these compounds.

Over the last few decades, there has been a surge in research focused on the synthesis of quinoxaline derivatives, driven by the discovery of their significant biological activities. mdpi.com This has led to the development of more efficient and environmentally friendly synthetic methods, including microwave-assisted synthesis and the use of various catalysts. mdpi.com The exploration of quinoxaline-1,4-dioxides has also become a significant area of research, with these compounds showing potent antibacterial and antitumor activities. mdpi.com

The Strategic Role of Fluorine Atom Incorporation in Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. acs.orgijfans.orgnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. ijfans.orgmdpi.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. ijfans.org This can lead to improved bioavailability and a longer duration of action.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity. ijfans.orgtandfonline.com

Modulation of Physicochemical Properties: The incorporation of fluorine can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. ijfans.orgmdpi.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific biological target. nih.gov

Rationale for Focused Academic Inquiry into 6 Fluoro 3 Methylquinoxalin 2 Ol

The focused academic inquiry into 6-Fluoro-3-methylquinoxalin-2-ol stems from the convergence of the established biological importance of the quinoxaline (B1680401) scaffold and the strategic advantages of fluorine incorporation. The presence of a fluorine atom at the 6-position of the quinoxaline ring is expected to modulate the electronic properties and metabolic stability of the molecule. The methyl group at the 3-position and the hydroxyl group at the 2-position (existing in tautomeric equilibrium with the keto form, 3-methylquinoxalin-2(1H)-one) provide additional points for potential biological interactions and further chemical modification. nih.gov

The investigation of this specific compound is driven by the hypothesis that the combination of these structural features may lead to novel biological activities or enhanced potency compared to non-fluorinated or otherwise substituted quinoxalinols.

Scope and Objectives of the Research Investigation on 6 Fluoro 3 Methylquinoxalin 2 Ol

Classical Condensation Reactions in Quinoxalinol Synthesis

The traditional and most fundamental method for synthesizing the quinoxaline (B1680401) core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubmdpi.com This approach, known as the Körner-Hinsberg synthesis, has been the bedrock for accessing a wide array of quinoxaline derivatives. encyclopedia.pubnih.gov

Approaches Utilizing ortho-Phenylenediamine Derivatives and Dicarbonyl Compounds

The synthesis of this compound classically begins with the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a suitable three-carbon dicarbonyl equivalent, such as pyruvic acid or its ester derivatives. The reaction typically proceeds by heating the two components in a suitable solvent, often with acid or base catalysis to facilitate the initial condensation and subsequent cyclization to form the quinoxalinol ring system. mdpi.comsapub.org

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and a carbonyl group of the dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydroquinoxaline intermediate. Subsequent dehydration or oxidation then yields the aromatic quinoxaline ring. The presence of the fluorine substituent on the phenylenediamine ring directly translates to the 6-fluoro substitution pattern in the final product.

Modifications and Enhancements of Established Synthetic Pathways

While the classical condensation is effective, it often suffers from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents. ijirt.org Consequently, numerous modifications have been developed to improve the efficiency and environmental friendliness of this transformation. These enhancements include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in significantly shorter times. The use of various catalysts, such as Lewis acids, has also been explored to promote the condensation under milder conditions. nih.gov For instance, ceric(IV) ammonium (B1175870) nitrate (B79036) and Yb(OTf)3 have been reported to catalyze the synthesis of quinoxaline derivatives.

Modern Catalytic Approaches to this compound Synthesis

In recent years, the focus has shifted towards the development of more sophisticated and efficient catalytic systems for quinoxaline synthesis, aiming for higher selectivity, milder reaction conditions, and broader substrate scope.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including quinoxalines. researchgate.netrsc.org While direct application to this compound may be less documented, analogous syntheses of substituted quinoxalines often employ palladium, copper, or iron catalysts. mdpi.comresearchgate.net These reactions can involve various strategies, such as the oxidative coupling of epoxides with ene-1,2-diamines or the cyclization of aryl amino oximes with α-dicarbonyl compounds. nih.gov For example, palladium-catalyzed direct arylation has been used to introduce the quinoxaline moiety in the synthesis of complex molecules. nih.gov Such methods offer alternative pathways that may tolerate a wider range of functional groups and potentially offer improved regioselectivity.

Organocatalytic Systems for Selective Synthesis

Organocatalysis has gained significant traction as a sustainable and metal-free alternative for asymmetric synthesis. nih.govsigmaaldrich.comunibo.it In the context of quinoxaline synthesis, organocatalysts can activate the substrates through various non-covalent interactions, such as hydrogen bonding. nih.gov For the synthesis of quinoxalin-2-ols, chiral organocatalysts could potentially be employed to achieve enantioselective transformations, although specific examples for this compound are not widely reported. The use of simple organic molecules as catalysts offers advantages like low toxicity, stability, and operational simplicity. nih.gov For instance, nitrilotris(methylenephosphonic acid) has been used as an organocatalyst for the synthesis of quinoxalines from 1,2-diamines and 1,2-carbonyl compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. ijirt.orgekb.egbenthamdirect.com In the synthesis of this compound, this translates to the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts.

Water has been explored as a green solvent for quinoxaline synthesis, demonstrating remarkable advantages over organic solvents in terms of yield and work-up procedures. rsc.org Solvent-free reactions, often facilitated by microwave irradiation, represent another green approach that reduces waste and energy consumption. ekb.eg

The development of reusable catalysts is a cornerstone of green chemistry. benthamdirect.com Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have been successfully employed for quinoxaline synthesis, allowing for easy separation and recycling. nih.gov Similarly, the use of recyclable organocatalysts aligns with the goals of sustainable chemistry. nih.gov These green methodologies not only make the synthesis more environmentally benign but can also lead to more cost-effective and efficient processes.

An in-depth examination of the synthetic pathways and analytical processes for this compound reveals a landscape of modern chemical strategies. These methodologies prioritize efficiency, environmental considerations, and precision in molecular construction.

In Vitro Biological and Mechanistic Studies Involving 6 Fluoro 3 Methylquinoxalin 2 Ol

In Vitro Antimicrobial and Antifungal Activity Assays

The quinoxaline (B1680401) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives of this scaffold have been synthesized and evaluated for their efficacy against a wide range of pathogenic microbes. nih.gov

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

While specific data for 6-Fluoro-3-methylquinoxalin-2-ol is not available, numerous studies have demonstrated the potent antibacterial activity of various quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain novel fluoroquinolone derivatives incorporating a quinolone core have shown significant inhibitory potency against strains such as methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov The primary mechanism of action for many quinolone-based compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.gov In Gram-negative bacteria like Escherichia coli, DNA gyrase is the main target, whereas topoisomerase IV is the primary target in Gram-positive bacteria such as Staphylococcus aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound (Note: No specific experimental data for this compound was found in the reviewed literature. The table is provided as a template.)

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-Positive | Data not available | |

| Bacillus subtilis | Gram-Positive | Data not available | |

| Escherichia coli | Gram-Negative | Data not available | |

| Pseudomonas aeruginosa | Gram-Negative | Data not available |

Assessment Against Fungal Pathogens

The antifungal potential of the quinoxaline scaffold has also been a subject of investigation. nih.gov Various derivatives have been synthesized and tested against different fungal pathogens. For example, some novel 1,2,4-triazole (B32235) derivatives have demonstrated significant in vitro antifungal activity. nih.gov However, specific studies detailing the antifungal activity of this compound against pathogenic fungi are not present in the available literature.

Table 2: In Vitro Antifungal Activity of this compound (Note: No specific experimental data for this compound was found in the reviewed literature. The table is provided as a template.)

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Candida albicans | Data not available | |

| Aspergillus niger | Data not available | |

| Cryptococcus neoformans | Data not available |

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. mdpi.com While MIC values have been determined for a wide array of quinoxaline derivatives against various bacterial and fungal strains mdpi.comresearchgate.net, specific MIC data for this compound are not documented in the reviewed scientific literature.

Other In Vitro Pharmacological Investigations (e.g., Anti-inflammatory, Antioxidant, Antiviral Screening)

Beyond antimicrobial and antifungal activities, the quinoxaline core is associated with other significant pharmacological properties.

Anti-inflammatory Activity: Several quinoxaline derivatives have been investigated for their potential to mitigate inflammatory responses. nih.gov For example, some 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine derivatives have been shown to inhibit the production of reactive oxygen species (ROS) by human phagocytes and reduce the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, both of which are key processes in inflammation. nih.gov However, no specific in vitro anti-inflammatory studies on this compound have been reported.

Antioxidant Activity: The antioxidant potential of quinoxaline derivatives has been explored through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govrsc.org Certain synthetic quinoxalines have demonstrated a marked ability to scavenge free radicals. nih.gov The antioxidant capacity of these compounds is often attributed to their chemical structure, which can influence their ability to donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com Specific antioxidant activity data for this compound is currently unavailable.

Antiviral Screening: The antiviral properties of compounds containing a quinoxaline or a related heterocyclic nucleus have been reported. nih.gov For instance, certain 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have shown potent activity against rhinoviruses. nih.gov Nevertheless, there is no specific information in the reviewed literature regarding the in vitro antiviral activity of this compound.

Table 3: Other In Vitro Pharmacological Activities of this compound (Note: No specific experimental data for this compound was found in the reviewed literature. The table is provided as a template.)

| Activity | Assay | Results | Reference |

| Anti-inflammatory | e.g., Inhibition of NO production | Data not available | |

| Antioxidant | e.g., DPPH scavenging (IC50) | Data not available | |

| Antiviral | e.g., Plaque reduction assay (IC50) | Data not available |

Cellular Uptake and Localization Studies (e.g., Fluorescent Tagging Approaches)

Understanding the cellular uptake and subcellular localization of a compound is crucial for elucidating its mechanism of action. Techniques such as fluorescent tagging can be employed to visualize the distribution of a compound within cells. At present, there are no published studies in the reviewed scientific literature that investigate the cellular uptake or localization of this compound using fluorescent tagging or other methods.

Advanced Applications of 6 Fluoro 3 Methylquinoxalin 2 Ol in Chemical Biology and Material Science

Development as Fluorescent Probes and Bio-imaging Agents

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. nih.gov The quinoxalin-2-ol core is a promising platform for the design of such probes due to its inherent fluorescence and environmental sensitivity. The fluorescence of these systems is often linked to keto-enol tautomerism, where the emission properties can change dramatically with the surrounding environment. nih.gov A quinoxalinone derivative has been shown to exhibit dual cation-anion sensing capabilities, with the lactam tautomer showing weak fluorescence and the lactim form displaying intense fluorescence due to excited-state intramolecular proton transfer (ESIPT). nih.gov

The introduction of a fluorine atom at the 6-position of the quinoxaline (B1680401) ring in 6-Fluoro-3-methylquinoxalin-2-ol is expected to significantly influence its fluorescent properties. Fluorine substitution is a well-established strategy in the design of fluorophores, often leading to enhanced fluorescence quantum yields and improved photostability. mdpi.comnih.gov The high electronegativity of fluorine can also modulate the electronic distribution within the molecule, potentially leading to shifts in the absorption and emission spectra, which can be advantageous for bio-imaging applications. nih.govresearchgate.net For instance, fluorinated rhodamine derivatives have been developed for the selective detection of metal ions. mdpi.com

The presence of the methyl group at the 3-position can also fine-tune the photophysical properties. While the effect of a methyl group is generally less pronounced than that of fluorine, it can influence the molecule's solubility and steric interactions, which are important considerations for cellular uptake and target specificity in bio-imaging. nih.gov The potential for this compound and its derivatives to act as fluorescent probes for ions or biomolecules makes it a compelling candidate for further investigation in the field of bio-imaging.

Table 1: Illustrative Photophysical Properties of a Related Quinoxalinone Derivative

| Tautomer | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence |

| Lactam | ~360 | 425 | ~4400 | Weak |

| Lactim | ~410 | 520 | ~8900 | Intense (ESIPT) |

This table is based on data for a related quinoxalinone derivative and is for illustrative purposes to show the potential impact of tautomerism on fluorescence. nih.gov The exact values for this compound may differ.

Integration into Functional Materials

The unique electronic and structural characteristics of this compound make it a promising building block for a variety of functional materials.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and their performance is highly dependent on the organic materials used. uniss.itnumberanalytics.com Heterocyclic compounds, including quinoxaline derivatives, are frequently employed in OLEDs as emitters, hosts, or charge-transporting materials due to their excellent electronic properties and thermal stability. uniss.itnumberanalytics.commdpi.com

The quinoxaline core is known to be a good electron acceptor, making its derivatives suitable for use in the electron-transporting layer or as the acceptor component in thermally activated delayed fluorescence (TADF) emitters. acs.org The introduction of a fluorine atom, as in this compound, is a common strategy in the design of high-performance OLED materials. numberanalytics.com Fluorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can facilitate electron injection and transport. uniss.it Furthermore, the high bond strength of the C-F bond can enhance the metabolic and chemical stability of the molecule, leading to longer device lifetimes. nih.govresearchgate.net The potential for this compound to be a precursor for novel OLED materials is therefore significant.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties, making them suitable for applications in gas storage, catalysis, and separation. nih.govresearchgate.net The modular nature of COF synthesis allows for the incorporation of functional building blocks to impart specific properties to the resulting framework.

Recently, the first quinoxaline-based COF has been reported, demonstrating that this heterocyclic unit can be successfully integrated into highly ordered two-dimensional nanoporous structures. nih.gov These quinoxaline-based COFs offer the potential for postsynthetic modification, allowing for the introduction of different chemical functionalities within the pores. nih.gov this compound, with its reactive hydroxyl group, could serve as a functionalized monomer for the construction of novel COFs. The fluorine and methyl groups would be exposed within the pores of the COF, potentially influencing its properties such as gas sorption selectivity or catalytic activity. For instance, the fluorine atoms could create a fluorophilic environment within the pores, which could be exploited for the selective capture of fluorinated gases.

Utilization in Analytical Chemistry Methodologies

The structural features of this compound also suggest its utility in analytical chemistry. The quinoxalin-2-ol moiety can act as a chelating agent for metal ions, and the changes in its photophysical or electrochemical properties upon metal binding can be harnessed for sensing applications. As previously mentioned, a related quinoxalinone derivative has been shown to be a fluorescent sensor for both cations and anions. nih.gov

The fluorine atom in this compound could enhance its selectivity towards certain metal ions or anions. The strong electronegativity of fluorine can influence the acidity of the hydroxyl group and the basicity of the nitrogen atoms in the quinoxaline ring, thereby altering its coordination properties. This could lead to the development of highly selective chemosensors for specific analytes. The response of such a sensor could be monitored through various techniques, including fluorescence spectroscopy, UV-Vis absorption spectroscopy, or electrochemical methods like cyclic voltammetry.

Potential as Ligands for Metal Complexes in Catalysis

Quinoxaline derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. isca.meresearchgate.net These metal complexes have shown catalytic activity in various organic transformations. nih.gov The quinoxalin-2-ol scaffold in this compound provides a bidentate N,O-chelation site for metal coordination.

The electronic properties of the ligand play a crucial role in determining the catalytic activity of the resulting metal complex. The electron-withdrawing nature of the fluorine atom in this compound would make the metal center more Lewis acidic, which could enhance its catalytic activity in reactions such as oxidations or reductions. nih.gov The methyl group, on the other hand, could provide steric bulk that might influence the selectivity of the catalytic reaction. The development of catalysts based on this compound could offer new possibilities for efficient and selective chemical transformations.

Table 2: Potential Applications and the Role of Substituents in this compound

| Application Area | Key Structural Feature | Role of Fluorine | Role of Methyl Group |

| Fluorescent Probes | Quinoxalin-2-ol core | Enhances quantum yield, shifts spectra | Fine-tunes solubility and sterics |

| OLEDs | Quinoxaline core | Lowers energy levels, improves stability | Influences morphology and processability |

| Covalent Organic Frameworks | Reactive -OH group | Modifies pore environment (fluorophilicity) | Provides steric control within pores |

| Analytical Sensors | Chelating N,O-moiety | Enhances selectivity for analytes | Minor electronic and steric effects |

| Catalysis Ligands | N,O-coordination site | Increases Lewis acidity of metal center | Influences catalytic selectivity |

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Methylquinoxalin 2 Ol Analogues

Design and Synthesis of Structurally Modified 6-Fluoro-3-methylquinoxalin-2-ol Derivatives

The synthesis of quinoxalin-2-one derivatives is a well-established area of organic chemistry. The core structure is typically formed through the condensation of an o-phenylenediamine (B120857) with an α-ketoester. researchgate.net For the synthesis of this compound, the starting material would be 4-fluoro-1,2-diaminobenzene, which is condensed with ethyl pyruvate.

Structural modifications to this core scaffold are systematically undertaken to probe the SAR. These modifications often target three key positions:

The N1-position of the quinoxalinone ring: Alkylation or arylation at this position can influence the compound's lipophilicity and steric profile.

The C3-methyl group: Replacement of the methyl group with other alkyl, aryl, or functionalized moieties can explore the steric and electronic requirements of the binding pocket.

The C6-fluoro group: Substitution of the fluorine atom with other halogens, electron-donating, or electron-withdrawing groups helps to understand the electronic effects on activity. Additionally, modifications at other positions on the benzene (B151609) ring (C5, C7, and C8) provide further insights.

For instance, a general synthetic route to produce a variety of 3,6,7-substituted-2-quinoxalinones has been developed to evaluate their antimicrobial and anticancer activities. nih.gov Similarly, the synthesis of 6-bromo-2,3-dichloroquinoxaline (B20724) has served as a precursor for a range of nucleophilic substitution reactions, leading to diverse derivatives. nih.gov Another common strategy involves the synthesis of hydrazone and pyrazole (B372694) derivatives from a 6-(morpholinosulfonyl)quinoxalin-2(1H)-one core to explore antimicrobial potential. johnshopkins.edu

Correlation Between Structural Features and Biological/Functional Activity

The biological activity of quinoxalin-2-one analogues is intricately linked to their structural features. SAR studies have revealed several key trends:

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly impact activity. For example, in a series of anilide derivatives, compounds bearing a nitro group (an electron-withdrawing group) showed enhanced antimicrobial activity. cust.edu.tw In another study on quinoxalinone Schiff's bases, the introduction of strong electron-withdrawing groups like p-COOH and m-NO2 on an aryl substituent increased inhibitory efficiency. nih.gov The presence of a fluorine atom at the C6-position, as in the parent compound, is often associated with increased metabolic stability and enhanced biological activity in many classes of bioactive molecules.

Substituents at the C3-Position: The group at the C3-position plays a crucial role in target recognition. Modifications at this position can drastically alter the biological profile. For instance, the synthesis of various 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines and their subsequent antimicrobial screening highlighted the importance of the C3-substituent in conferring activity. nih.gov

The Quinoxalin-2-one Core: The core heterocycle itself is a critical pharmacophore. The lactam (amide) function within the ring can participate in hydrogen bonding interactions with biological targets.

The following table summarizes the antimicrobial activity of some representative quinoxalin-2(1H)-one derivatives, illustrating the impact of different substituents.

| Compound | Substituents | Target Organism | Activity (MIC in µg/mL) | Reference |

| 4a | 6-(morpholinosulfonyl), 3-(hydrazinyl) | S. aureus | 1.95 | johnshopkins.edu |

| 7 | 6-(morpholinosulfonyl), 3-(4-nitrophenylhydrazinyl) | S. aureus | 0.97 | johnshopkins.edu |

| 8a | 6-(morpholinosulfonyl), 3-(3,5-dimethyl-1H-pyrazol-1-yl) | E. coli | 3.9 | johnshopkins.edu |

| 11b | 6-(morpholinosulfonyl), 3-(2-(4-chlorobenzylidene)hydrazinyl) | P. aeruginosa | 1.95 | johnshopkins.edu |

| 13 | 6-(morpholinosulfonyl), 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl) | C. albicans | 3.9 | johnshopkins.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For quinoxaline (B1680401) derivatives, 2D and 3D-QSAR models have been developed to predict their antitubercular and other activities. researchgate.net These models help in identifying the key molecular descriptors that govern the biological response.

In a typical QSAR study, a variety of descriptors are calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

For a series of substituted anilides, QSAR studies revealed that their antimicrobial activity could be effectively modeled using molecular connectivity indices (0χ, 0χv, and 2χ). cust.edu.tw In another study focusing on quinoxalinone-based aldose reductase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) indicated that steric, electrostatic, H-donor, and hydrophobic fields were key determinants of inhibitory activity. rsc.org Such models are invaluable for predicting the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.

In Silico Molecular Docking Studies with Relevant Biological Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to understand the binding mode of quinoxalinone derivatives to their biological targets.

Analysis of Binding Modes and Key Interactions

Docking studies have provided detailed insights into the interactions between quinoxalinone analogues and various enzymes. For instance, the docking of quinoxalinone Schiff's bases into the active site of COX-2 revealed that the quinoxalinone core and associated aryl rings are crucial for establishing interactions with key residues like Tyr355 and Arg120 through hydrogen bonds and pi-pi stacking. nih.gov Similarly, in a study of quinoxaline derivatives as VEGFR-2 inhibitors, docking showed hydrogen bonding interactions with crucial amino acids like ASP 1044 and GLU 883 in the active site. ekb.eg

The quinoxalin-2-one scaffold typically acts as a hydrogen bond donor and acceptor through its N-H and C=O groups, respectively. The substituents at the C3, C6, and other positions then form additional interactions (hydrophobic, electrostatic, or hydrogen bonds) with specific pockets within the active site, which determines the compound's potency and selectivity.

Prediction of Binding Affinities

Molecular docking programs can also estimate the binding affinity (often as a docking score or binding energy) between a ligand and its target. These scores are used to rank different analogues and prioritize them for synthesis and biological testing. For example, in a study of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as α-amylase and α-glucosidase inhibitors, the compounds with the highest predicted binding energies also showed the most potent in vitro inhibitory activity. nih.gov

The table below presents the predicted binding affinities of some quinoxaline derivatives against the VEGFR-2 active site.

| Compound | Substituents | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| I | (Structure not fully specified) | -12.13 | ASP 1044 | ekb.eg |

| II | (Structure not fully specified) | -11.93 | ASP 1044, GLU 883 | ekb.eg |

| III | (Structure not fully specified) | -15.63 | ASP 1044 | ekb.eg |

| IV | (Structure not fully specified) | -17.11 | ASP 1044, GLU 883 | ekb.eg |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.

For quinoxalinone inhibitors, MD simulations have been employed to validate docking results and to confirm the stability of the ligand-protein complex. rsc.orgtandfonline.com For example, in a study of quinoxaline derivatives as p38α MAPK inhibitors, MD simulations were in agreement with the in vitro inhibitory activity, suggesting a stable binding mode. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time can indicate the stability of the complex. A stable complex will typically show low and converging RMSD values. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. researchgate.net

Concluding Remarks and Future Research Perspectives on 6 Fluoro 3 Methylquinoxalin 2 Ol

Summary of Key Findings and Contributions to the Field

Direct research contributions of 6-Fluoro-3-methylquinoxalin-2-ol to the scientific field are not currently documented. The significance of this compound lies in its potential, derived from the well-established roles of its structural components: the quinoxalin-2-one core and the fluorine substituent.

The quinoxalin-2-one scaffold is a recognized "privileged" structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Derivatives of quinoxalin-2-one have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The introduction of a fluorine atom into an organic molecule is a common and powerful strategy in drug design. mdpi.com Fluorination can significantly alter a compound's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comresearchgate.net These modifications often lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.

Therefore, the key theoretical contribution of this compound is as a promising, yet underexplored, candidate for biological screening and materials science applications, combining the versatile quinoxalin-2-one core with the advantageous properties imparted by fluorination.

Unresolved Questions and Academic Challenges

Development of a reliable and efficient synthetic route to obtain this compound in sufficient purity and yield for further study.

Thorough characterization of its physicochemical properties , including its crystal structure, spectroscopic data (NMR, IR, Mass Spectrometry), solubility, and electronic properties.

Investigation of its tautomeric equilibrium , as quinoxalin-2-ols can exist in keto-enol forms, which will influence its chemical reactivity and biological interactions.

Understanding the specific influence of the 6-fluoro substituent on the electronic and steric properties of the quinoxalin-2-one ring system compared to its non-fluorinated counterpart, 3-methylquinoxalin-2-ol.

Directions for Future Synthetic Innovations

Future research should prioritize the development of novel and efficient synthetic methodologies for this compound and its derivatives. Potential strategies could include:

Condensation reactions involving 4-fluoro-1,2-phenylenediamine and a pyruvic acid derivative, a common method for forming the quinoxalinone core.

Late-stage fluorination of 3-methylquinoxalin-2-ol or a suitable precursor, employing modern fluorinating reagents to introduce the fluorine atom at the C6 position.

Exploration of flow chemistry techniques for a safer and more scalable synthesis, particularly if any intermediates or reagents are hazardous.

Opportunities for Deeper Mechanistic Elucidation in Biological Systems

Once synthesized and characterized, this compound presents numerous opportunities for biological investigation. Future studies should focus on:

Broad-spectrum biological screening to identify potential therapeutic activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Target identification and validation for any observed biological activity to understand its mechanism of action at the molecular level.

Metabolic stability and pharmacokinetic profiling to assess its drug-like properties and potential for further development as a therapeutic agent.

Expanding the Scope of Applications in Chemical Biology and Material Science

Beyond medicinal chemistry, the unique properties of this compound could be leveraged in other scientific domains:

Chemical Biology: The compound could be developed into a chemical probe to study biological pathways. The fluorine atom can serve as a useful label for ¹⁹F NMR studies to investigate protein-ligand interactions.

Material Science: Quinoxaline (B1680401) derivatives have been explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can modulate the electronic properties (HOMO/LUMO levels) and potentially enhance the performance and stability of such materials. Future work could involve synthesizing and evaluating the photophysical properties of this compound and its polymers.

Strategies for Collaborative and Interdisciplinary Research Initiatives

Given the breadth of potential research directions, a collaborative and interdisciplinary approach will be crucial for unlocking the full potential of this compound. Effective strategies would include:

Partnerships between synthetic organic chemists and computational chemists to design efficient synthetic routes and predict the properties of the target compound and its derivatives.

Collaborations between medicinal chemists and biologists to screen for biological activity, elucidate mechanisms of action, and conduct preclinical studies.

Joint projects involving material scientists and chemists to explore applications in organic electronics and other advanced materials.

Establishment of open-access databases to share synthetic protocols, characterization data, and biological screening results for this and other under-explored quinoxaline derivatives, thereby accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-3-methylquinoxalin-2-ol?

- Methodological Answer : The compound can be synthesized via photoredox catalysis using fluorinated quinoxalin-2-one precursors. Key conditions include a 3 mol% photocatalyst (e.g., Ru(bpy)₃Cl₂), electrophilic fluorinating agents, and visible light irradiation at 25°C in solvents like DMSO or acetonitrile. Reaction optimization should focus on yield improvements by adjusting equivalents of the fluorinating reagent (2.0 equiv.) and extending reaction times to 36 hours if needed .

Q. Which solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents such as ethanol, acetone, and ethyl acetate. For recrystallization, ethanol is recommended due to its moderate polarity and ease of solvent removal under reduced pressure. Solubility tests should precede large-scale experiments to avoid precipitation issues .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Avoid skin and eye contact (Safety Code 24/25). Use fume hoods for weighing and synthesis steps, and employ personal protective equipment (gloves, goggles). Waste disposal must follow WGK Germany Category 3 guidelines for environmental hazards. Pre-experiment risk assessments should include reactivity with oxidants or acids .

Advanced Research Questions

Q. How can substituent effects on the reactivity of this compound be systematically analyzed?

- Methodological Answer : Use computational chemistry (DFT calculations) to model electron-withdrawing effects of the fluorine atom and methyl group. Pair this with experimental kinetic studies under varying conditions (e.g., pH, temperature) to assess substituent contributions to reaction rates. HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹⁹F and ¹H) can track intermediate formation .

Q. What mechanistic insights support the radical-mediated functionalization of this compound?

- Methodological Answer : Radical pathways can be validated via radical-clock experiments using cyclopropane derivatives as probes. EPR spectroscopy detects transient radical species, while Stern-Volmer quenching studies identify interactions between photocatalysts and substrates. Control experiments without light or catalysts confirm radical dependency .

Q. How can the bioactivity of this compound derivatives be evaluated for drug discovery?

- Methodological Answer : Screen derivatives for antimicrobial activity using broth microdilution assays (MIC determinations against S. aureus and E. coli). For anti-inflammatory potential, use COX-2 inhibition assays (ELISA kits). Prioritize fluorinated analogs, as fluorine enhances membrane permeability and metabolic stability .

Q. What advanced techniques characterize the stability of this compound under oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies using H₂O₂ or ozone exposure. Monitor degradation via LC-MS (Q-TOF for accurate mass) and FTIR to identify oxidation byproducts. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .

Q. How can regioselective functionalization of the quinoxaline core be achieved for targeted modifications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.